molecular formula C12H13BrN2O3S B2575623 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 957479-67-3

1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No. B2575623
CAS RN: 957479-67-3
M. Wt: 345.21
InChI Key: XBDNVZHOEPWNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug, and has since been investigated for its effects on a variety of other diseases.

Scientific Research Applications

Synthetic Applications and Biological Evaluation

1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is part of a broader class of compounds that have been extensively researched for their potential in various scientific applications, particularly in the synthesis of biologically active molecules. This compound, due to its structural attributes, is a candidate for synthesizing derivatives with potential cyclooxygenase-2 (COX-2) inhibitory activity, akin to celecoxib, a well-known COX-2 inhibitor used for treating arthritis and pain (Penning et al., 1997). Such compounds are of high interest due to their selective inhibition of COX-2, which offers therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Chemical Transformations and Derivative Synthesis

The compound is also investigated in polarographic studies, where its reduction process in various mediums has been analyzed. These studies provide insights into the electrochemical properties of pyrazole derivatives, which are valuable for designing new compounds with enhanced biological or catalytic activities (Seth, Bannerjee, & Sharma, 1981). Further, the synthesis and antimicrobial activity exploration of new heterocycles based on the pyrazole core structure demonstrate the versatility of such compounds in generating new therapeutic agents with potential applications in combating microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Bioactivities and Potential Therapeutic Applications

Research into novel 1H-pyrazole derivatives containing an aryl sulfonate moiety has shown promise in various bioactivities, including anti-inflammatory, analgesic, and antimicrobial actions. These studies highlight the potential of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole derivatives in developing new therapeutic agents (Kendre, Landge, Jadhav, & Bhusare, 2013). Additionally, the exploration of brominated trihalomethylenones as precursors for synthesizing pyrazole derivatives further expands the compound's utility in organic synthesis, offering pathways to novel compounds with diverse biological activities (Martins et al., 2013).

properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-3-18-11-5-4-10(13)8-12(11)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNVZHOEPWNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.